7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate
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Overview
Description
7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate typically involves the acetylation of 7-hydroxy-4-methylcoumarin. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other coumarin derivatives with diverse chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate involves the modulation of various biochemical pathways:
Antioxidant Activity: The compound activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Anti-tumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate, known for its antimicrobial properties.
4-Methylumbelliferone: Another coumarin derivative with significant anti-inflammatory and anti-tumor activities.
Esculetin: A natural coumarin with potent antioxidant and anti-inflammatory properties.
Uniqueness
This compound stands out due to its unique combination of biological activities, making it a versatile compound for various applications. Its ability to modulate multiple biochemical pathways simultaneously enhances its therapeutic potential .
Properties
Molecular Formula |
C12H10O5 |
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Molecular Weight |
234.20 g/mol |
IUPAC Name |
(7-hydroxy-4-methyl-2-oxochromen-8-yl) acetate |
InChI |
InChI=1S/C12H10O5/c1-6-5-10(15)17-11-8(6)3-4-9(14)12(11)16-7(2)13/h3-5,14H,1-2H3 |
InChI Key |
JIBPBANEKCMIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)O |
Origin of Product |
United States |
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